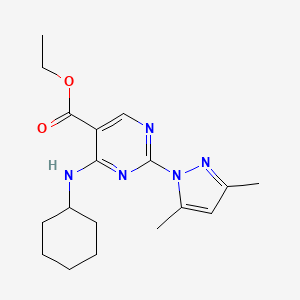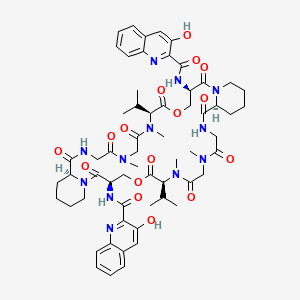
Sandramycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sandramycin is a natural product found in Nocardioides with data available.
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
Sandramycin, identified as a novel antitumor antibiotic produced by a Nocardioides sp., has been found to exhibit moderate activity against leukemia P388 in mice. This depsipeptide was isolated and characterized through solvent partition and column chromatography methods, revealing its potency in vitro against Gram-positive organisms and in vivo antitumor activity (Matson & Bush, 1989).
Structural Analysis
Further structural determination of sandramycin, through spectroscopic analysis and chiral chromatography, identified it as a cyclic decadepsipeptide with a two-fold axis of symmetry and an attached 3-hydroxyquinaldic acid chromophore. This detailed structural analysis provided crucial insights into the unique chemical composition of sandramycin (Matson, Colson, Belofsky & Bleiberg, 1993).
Synthetic Approaches
The total synthesis of sandramycin and its analogues has been achieved through a Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction sequence. This synthesis route facilitated the creation of linear pentadepsipeptides, leading to the production of sandramycin and its dihydroxy and diacetoxy analogues. These analogues were evaluated for cytotoxic activity against various human cancer cell lines, marking a significant advancement in the potential therapeutic applications of sandramycin (Katayama et al., 2014).
DNA Binding Properties
Research has also been conducted on the DNA binding properties of sandramycin, providing insights into its interaction with genetic material. This investigation into sandramycin's molecular interactions has been essential in understanding its mechanism of action, particularly in the context of its antitumor properties (Boger, Chen & Saionz, 1996).
Analogs and Potency Analysis
An exceptionally potent analog of sandramycin has been developed, showing significantly higher potency against various cancer types, including melanomas, carcinomas, and adenocarcinomas. This highlights the potential of sandramycin analogs in expanding the scope of its therapeutic applications (Boger & Chen, 1997).
Eigenschaften
Produktname |
Sandramycin |
|---|---|
Molekularformel |
C60H76N12O16 |
Molekulargewicht |
1221.3 g/mol |
IUPAC-Name |
3-hydroxy-N-[(3R,7S,16S,23R,27S,36S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide |
InChI |
InChI=1S/C60H76N12O16/c1-33(2)51-59(85)87-31-39(65-55(81)49-43(73)25-35-17-9-11-19-37(35)63-49)57(83)71-23-15-13-21-41(71)53(79)62-28-46(76)68(6)30-48(78)70(8)52(34(3)4)60(86)88-32-40(66-56(82)50-44(74)26-36-18-10-12-20-38(36)64-50)58(84)72-24-16-14-22-42(72)54(80)61-27-45(75)67(5)29-47(77)69(51)7/h9-12,17-20,25-26,33-34,39-42,51-52,73-74H,13-16,21-24,27-32H2,1-8H3,(H,61,80)(H,62,79)(H,65,81)(H,66,82)/t39-,40-,41+,42+,51+,52+/m1/s1 |
InChI-Schlüssel |
WXIVYIYCEBUEHL-RTQGILJWSA-N |
Isomerische SMILES |
CC(C)[C@H]1C(=O)OC[C@H](C(=O)N2CCCC[C@H]2C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3CCCC[C@H]3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O |
Kanonische SMILES |
CC(C)C1C(=O)OCC(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3CCCCC3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O |
Synonyme |
sandramycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



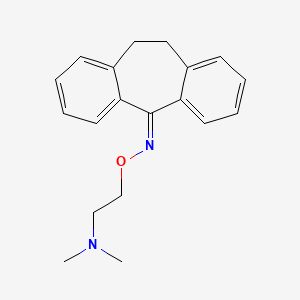
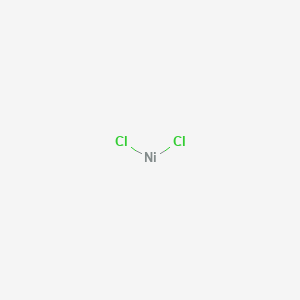
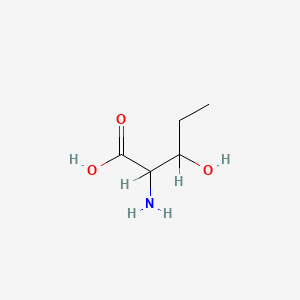
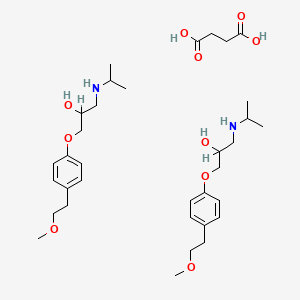
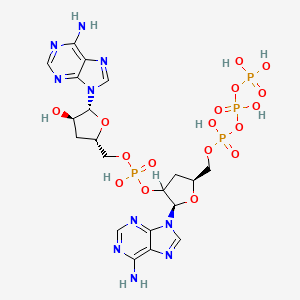
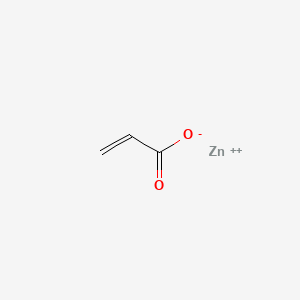
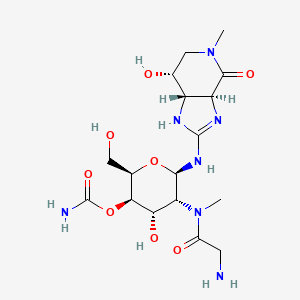
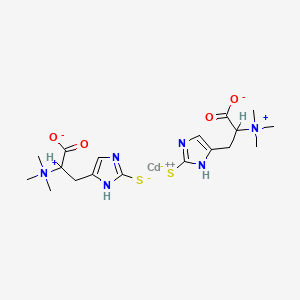
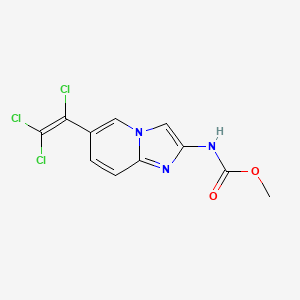
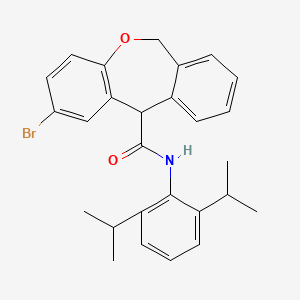
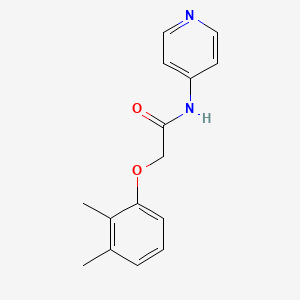
![2,6-Dimethyl-4-[1-(2-naphthalenylsulfonyl)-4-piperidinyl]morpholine](/img/structure/B1212468.png)
![1-phenyl-N-(3-propan-2-yloxypropyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1212470.png)
